3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-(5-Methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyrazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting with the formation of the furan ring. One common approach is the Knoevenagel condensation reaction, where 5-methylfurfuraldehyde reacts with phenylhydrazine in the presence of a base such as piperidine. The resulting intermediate undergoes cyclization to form the pyrazole ring.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to introduce oxygen atoms into the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
3-(5-Methylfuran-2-yl)acrylic acid
3-(5-Methylfuran-2-yl)acrylaldehyde
3-(5-Methyl-2-furyl)butanal
Uniqueness: 3-(5-Methylfuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
3-(5-methylfuran-2-yl)-1-phenylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-10-7-8-13(20-10)14-12(15(18)19)9-17(16-14)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILABVOISJHMHBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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